5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with a fluorine atom and a piperazine ring attached to a pyridine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, potentially leading to changes in the enzyme’s activity .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving acetylcholinesterase, an enzyme crucial for nerve function .
Result of Action
If it acts similarly to related compounds, it may inhibit acetylcholinesterase activity, potentially affecting nerve function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s disease.
Biological Research: It is used to investigate the interactions between small molecules and biological targets, helping to elucidate mechanisms of action and potential therapeutic effects.
Industrial Applications: The compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine-pyrimidine structure.
1-(2-Pyrimidyl)piperazine: A compound used in various synthetic applications and as a building block for more complex molecules.
Uniqueness
5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. This fluorine substitution can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c14-11-9-15-10-17-13(11)19-7-5-18(6-8-19)12-3-1-2-4-16-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYLWZJBOUTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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